Bienvenue dans la boutique en ligne BenchChem!

2,5-dimethyl-5-pyridin-3-yl-3,5-dihydro-4H-imidazol-4-one

TPSA CNS drug-likeness blood-brain barrier permeability

2,5-Dimethyl-5-pyridin-3-yl-3,5-dihydro-4H-imidazol-4-one (CAS 2085689-68-3) is a synthetic heterocyclic compound belonging to the 3,5-dihydro-4H-imidazol-4-one class, characterized by a fused imidazolone–pyridine ring system with methyl substituents at positions 2 and 5. Its molecular formula is C₁₀H₁₁N₃O (MW 189.21 g/mol), with a computed topological polar surface area (TPSA) of 54.4 Ų, one hydrogen bond donor, and three hydrogen bond acceptors.

Molecular Formula C10H11N3O
Molecular Weight 189.218
CAS No. 2085689-68-3
Cat. No. B2874864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethyl-5-pyridin-3-yl-3,5-dihydro-4H-imidazol-4-one
CAS2085689-68-3
Molecular FormulaC10H11N3O
Molecular Weight189.218
Structural Identifiers
SMILESCC1=NC(C(=O)N1)(C)C2=CN=CC=C2
InChIInChI=1S/C10H11N3O/c1-7-12-9(14)10(2,13-7)8-4-3-5-11-6-8/h3-6H,1-2H3,(H,12,13,14)
InChIKeyDTUJAWNTRDJRIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dimethyl-5-pyridin-3-yl-3,5-dihydro-4H-imidazol-4-one (CAS 2085689-68-3): Procurement-Relevant Structural and Physicochemical Profile


2,5-Dimethyl-5-pyridin-3-yl-3,5-dihydro-4H-imidazol-4-one (CAS 2085689-68-3) is a synthetic heterocyclic compound belonging to the 3,5-dihydro-4H-imidazol-4-one class, characterized by a fused imidazolone–pyridine ring system with methyl substituents at positions 2 and 5 [1]. Its molecular formula is C₁₀H₁₁N₃O (MW 189.21 g/mol), with a computed topological polar surface area (TPSA) of 54.4 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1]. The compound contains a single chiral center at C5 and is supplied as a racemic mixture. It is primarily offered by specialized chemical vendors as a research intermediate or building block for medicinal chemistry applications [2].

Why Generic Imidazolone Analogs Cannot Substitute for 2,5-Dimethyl-5-pyridin-3-yl-3,5-dihydro-4H-imidazol-4-one in Research Procurement


Within the 3,5-dihydro-4H-imidazol-4-one class, small structural variations produce large differences in target selectivity, physicochemical properties, and synthetic utility. Many imidazolone derivatives explored as BACE1 inhibitors rely on a 2-amino substituent that anchors the ligand to the catalytic aspartate dyad; the absence of this amino group in 2,5-dimethyl-5-pyridin-3-yl-3,5-dihydro-4H-imidazol-4-one fundamentally alters its hydrogen-bonding capacity and predicted target engagement profile [1]. Furthermore, the 5-pyridin-3-yl substituent distinguishes this compound from 5-phenyl or 5-pyridin-4-yl analogs by orienting the nitrogen lone pair for distinct intermolecular interactions, including metal coordination and hinge-region hydrogen bonding observed in imidazolone-based kinase ligands [2]. These structural features—dual methylation, pyridin-3-yl placement, and absence of an exocyclic amine—collectively produce a unique physicochemical signature (cLogP ≈ 0.8, TPSA = 54.4 Ų) that cannot be replicated by simple substitution with more common 2-amino-imidazol-4-ones or 5-phenyl-imidazolones [1][2].

Quantitative Differentiation Evidence for 2,5-Dimethyl-5-pyridin-3-yl-3,5-dihydro-4H-imidazol-4-one (CAS 2085689-68-3) Against Closest Analogs


Topological Polar Surface Area (TPSA): CNS Permeability Advantage over 2-Amino-Imidazol-4-One BACE1 Inhibitors

The target compound exhibits a computed TPSA of 54.4 Ų [1], which falls within the favorable range (<60–70 Ų) for passive blood-brain barrier (BBB) penetration, whereas the prototypical 2-amino-imidazol-4-one BACE1 inhibitor L5 carries a substantially larger TPSA due to its additional amino and extended aromatic substituents [2]. Although exact TPSA for L5 is not explicitly reported, the presence of an exocyclic 2-amino group and additional phenyl rings in L5 and related BACE1 inhibitors predicts a TPSA increment of 20–35 Ų over the target compound based on fragment contributions.

TPSA CNS drug-likeness blood-brain barrier permeability

cLogP Differentiation: Reduced Lipophilicity Versus 2-Amino-Imidazol-4-One BACE1 Inhibitors

The predicted cLogP of the target compound is approximately 0.8 (XLogP3 consensus) [1], which is substantially lower than the experimentally determined logP of 2.49 for the 2-amino-imidazol-4-one BACE1 inhibitor L5 [2]. This ~1.7 log unit difference corresponds to a roughly 50-fold lower octanol-water partition coefficient, predicting reduced CYP450 enzyme inhibition liability—a known challenge for lipophilic BACE1 inhibitors that led to clinical attrition.

lipophilicity cLogP CYP450 liability drug-like properties

Structural Differentiation: Absence of 2-Amino Group Redirects Target Selectivity Away from BACE1

Unlike the extensively studied 2-amino-imidazol-4-one BACE1 inhibitors (e.g., L5: BACE1 IC₅₀ = 0.12 μM [1]), the target compound lacks the 2-amino substituent that forms critical hydrogen bonds with the BACE1 catalytic aspartate dyad. This structural deletion is predicted to abolish BACE1 inhibition while preserving the capacity for hinge-region binding in kinases. Related imidazolone scaffolds bearing heterocyclic substituents at position 2 have demonstrated affinity for NF-κB-inducing kinase (NIK) [2], and imidazol-4-one analogs with pyridinyl substituents have shown CDC7 inhibitory activity (IC₅₀ values reported in the 21 nM to 1.37 μM range for closely related scaffolds) [3].

kinase inhibition target selectivity NIK CDC7 DYRK1A

Purity and Unit Cost Comparison: Accessible Chemical Probe Versus Custom Synthesis

The target compound is commercially available from multiple vendors at defined purity grades, with quantifiable price differentiation: Key Organics offers >90% purity at £37.00/1mg (BS-9747), while A2B Chem lists the same compound at $202.00/1mg [1]. AKSci supplies a 95% purity grade under catalog HTS033444 . This compares favorably to custom synthesis of analogous 2-amino-5-heteroaryl-imidazol-4-ones, which typically requires multi-step routes and is not routinely stocked by major vendors. The availability of this compound as a pre-synthesized stock item eliminates the 4–8 week lead time associated with de novo synthesis of closely related imidazolone building blocks.

vendor comparison purity cost per milligram procurement economics

Hydrogen Bond Donor Count: Reduced HBD Confers Ligand Efficiency Advantage

The target compound possesses only one hydrogen bond donor (the imidazolone NH) [1], compared to three HBDs in 2-amino-imidazol-4-one BACE1 inhibitors (imidazolone NH plus two amino hydrogens). Each additional HBD incurs a desolvation penalty of approximately 2–4 kcal/mol upon target binding and reduces passive membrane permeability. This HBD reduction, coupled with the compound's low molecular weight (189.21 g/mol), yields a predicted ligand efficiency (LE) advantage for fragment-based screening applications compared to larger 2-amino-imidazol-4-one hits.

hydrogen bond donor ligand efficiency oral bioavailability Lipinski rules

5-Pyridin-3-yl Substitution: Metal-Coordination Potential Versus 5-Pyridin-4-yl and 5-Phenyl Analogs

The 5-pyridin-3-yl substituent positions the pyridine nitrogen at the meta position relative to the imidazolone attachment point, enabling bidentate metal-chelation geometries that are geometrically inaccessible to 5-pyridin-4-yl (para) isomers. In NIK ligand studies, the 4-pyridyl isomer demonstrated superior cellular inhibition of NF-κB p100 processing compared to other heterocyclic variants [1]. The 3-pyridyl orientation in the target compound offers a distinct coordination vector that may favor different kinase hinge-region geometries or metalloenzyme active sites. The 5-phenyl analog, lacking the pyridine nitrogen entirely, cannot engage in metal coordination or nitrogen-directed hydrogen bonding.

metal coordination pyridinyl isomer hinge binding kinase inhibitor design

Recommended Procurement and Application Scenarios for 2,5-Dimethyl-5-pyridin-3-yl-3,5-dihydro-4H-imidazol-4-one (CAS 2085689-68-3)


Fragment-Based Kinase Inhibitor Screening Libraries

With MW = 189.21 g/mol, HBD = 1, HBA = 3, and cLogP ≈ 0.8, this compound satisfies all Rule-of-Three criteria for fragment library inclusion [1]. Its absence of a 2-amino group distinguishes it from BACE1-targeted imidazolone fragments and positions it for kinase hinge-region screening. The 3-pyridyl substituent provides a metal-coordination handle absent in 5-phenyl analogs, making it particularly suitable for metalloenzyme and kinase fragment screens [2]. Procurement from Key Organics (BS-9747) at £37.00/mg enables cost-effective library assembly.

CNS-Penetrant Lead Optimization Starting Point

The computed TPSA of 54.4 Ų and predicted low cLogP of approximately 0.8 place this compound in an optimal physicochemical space for CNS drug discovery [1]. Compared to 2-amino-imidazol-4-one BACE1 inhibitors (logP = 2.49 for L5), the ~50-fold lower lipophilicity predicts reduced CYP450 inhibition and hERG liability—critical advantages for neuroscience programs where metabolic stability and cardiovascular safety are paramount [2]. The single chiral center also limits stereochemical complexity during lead optimization.

Synthetic Intermediate for Diversely Functionalized Imidazolone Libraries

The imidazolone NH and 2-methyl position offer orthogonal diversification handles: the NH can undergo N-alkylation or N-acylation, while the 2-methyl group can be halogenated or oxidized for further functionalization. The compound's commercial availability at >90% purity from multiple vendors [1] eliminates the need for in-house synthesis of the core scaffold. At £411.00/g (Key Organics BS-9747-1G), bulk procurement for parallel library synthesis is economically viable compared to custom synthesis of substituted imidazolone cores, which typically exceeds $1,000/g for multi-step routes.

Selectivity Profiling Against BACE1 vs. Kinase Panels

The structural deletion of the 2-amino group—essential for BACE1 catalytic aspartate engagement—predicts >100-fold selectivity for kinase targets over BACE1 [1]. This compound can serve as a selectivity control in BACE1 inhibitor programs to confirm that observed cellular activity is BACE1-mediated rather than kinase-mediated. Conversely, in kinase drug discovery, its predicted lack of BACE1 activity reduces the risk of amyloid-related off-target effects that have complicated clinical development of other CNS-active small molecules [2].

Quote Request

Request a Quote for 2,5-dimethyl-5-pyridin-3-yl-3,5-dihydro-4H-imidazol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.